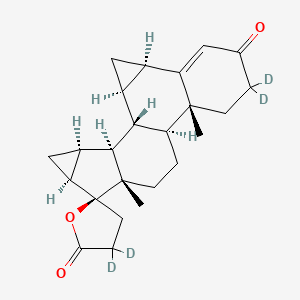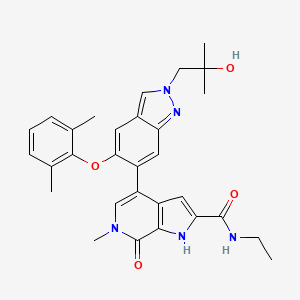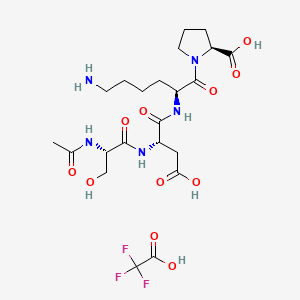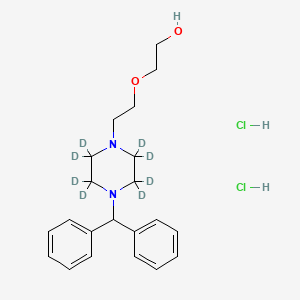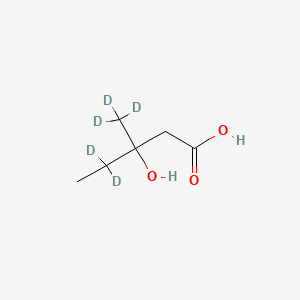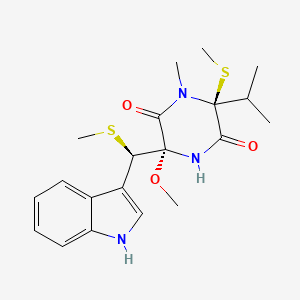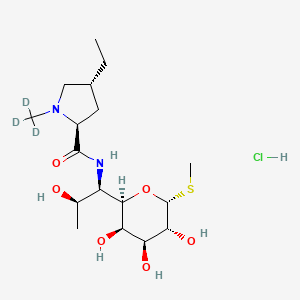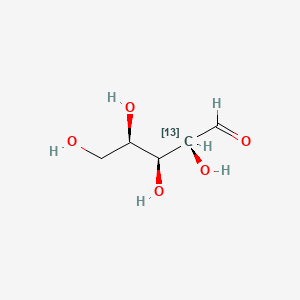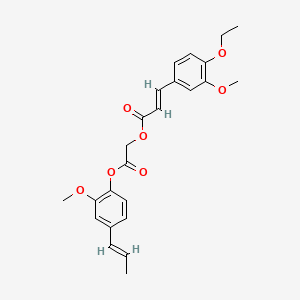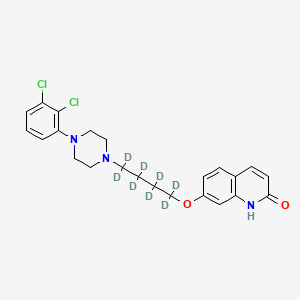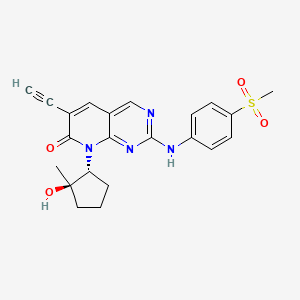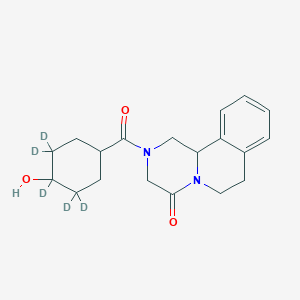
trans-Hydroxy Praziquantel-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Hydroxy Praziquantel-d5: is a deuterium-labeled derivative of trans-Hydroxy Praziquantel. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C19H19D5N2O3, and it has a molecular weight of 333.44 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Praziquantel-d5 involves the incorporation of deuterium atoms into the trans-Hydroxy Praziquantel molecule. This process typically includes the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration using deuterated reagents such as deuterium gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Cyclization and Functionalization: The deuterated intermediates undergo cyclization and functionalization reactions to form the final this compound compound. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuteration equipment.
Purification and Isolation: The deuterated intermediates are purified and isolated using techniques such as chromatography and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure the correct incorporation of deuterium atoms and the desired purity levels
化学反応の分析
Types of Reactions: trans-Hydroxy Praziquantel-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
trans-Hydroxy Praziquantel-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and analytical testing
作用機序
The mechanism of action of trans-Hydroxy Praziquantel-d5 is similar to that of Praziquantel. It primarily targets the β subunits of voltage-gated calcium channels in parasitic worms, leading to an influx of calcium ions and subsequent muscle contraction and paralysis of the parasites. This action disrupts the parasite’s ability to maintain its position in the host, leading to its elimination .
類似化合物との比較
Praziquantel: The parent compound, used as an anthelmintic medication.
cis-Hydroxy Praziquantel: Another hydroxylated derivative of Praziquantel.
Deuterated Praziquantel: A deuterium-labeled version of Praziquantel without the hydroxyl group
Uniqueness: trans-Hydroxy Praziquantel-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic studies. Additionally, the hydroxyl group provides a functional handle for further chemical modifications .
特性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2/i7D2,8D2,15D |
InChIキー |
OKTGUGBZQBTMHZ-YNUDWXFUSA-N |
異性体SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)[2H] |
正規SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


